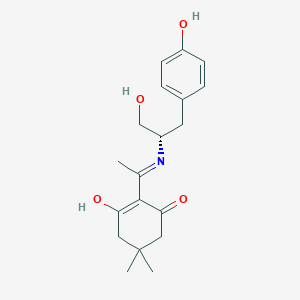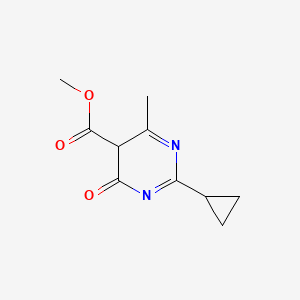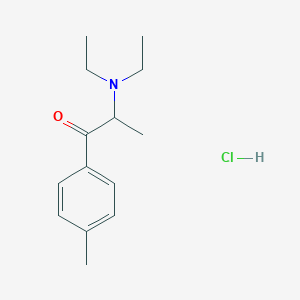
4-Methyldiethcathinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyldiethcathinone hydrochloride is a synthetic cathinone, a class of compounds known for their stimulant properties. It is categorized as a substituted cathinone, which means it is chemically modified based on the structure of cathinone, an alkaloid found in the Khat plant . This compound is primarily used as an analytical reference standard in research and forensic applications .
Vorbereitungsmethoden
The synthesis of 4-Methyldiethcathinone hydrochloride typically involves the reaction between 2-bromo-4’-methylpropiophenone and diethylamine, followed by acidification to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction
Analyse Chemischer Reaktionen
4-Methyldiethcathinone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: Common substitution reactions involve the replacement of the diethylamino group with other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Methyldiethcathinone hydrochloride is used in various scientific research applications, including:
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: Research focuses on its potential therapeutic applications and its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of 4-Methyldiethcathinone hydrochloride involves its interaction with neurotransmitter transporters in the brain. It primarily targets the dopamine, norepinephrine, and serotonin transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft . This results in stimulant effects, including increased alertness, euphoria, and enhanced cognitive function. The exact molecular pathways involved are still under investigation, but the compound’s effects are similar to those of other synthetic cathinones and amphetamines .
Vergleich Mit ähnlichen Verbindungen
4-Methyldiethcathinone hydrochloride is structurally similar to other substituted cathinones, such as:
Cathinone: The parent compound found in the Khat plant.
Mephedrone (4-Methylmethcathinone): Known for its stimulant and empathogenic effects.
4-Methylethcathinone: Another substituted cathinone with similar stimulant properties.
Ethcathinone: A compound with stimulant effects, structurally related to amphetamines. What sets this compound apart is its specific substitution pattern, which influences its pharmacological profile and potency.
Eigenschaften
Molekularformel |
C14H22ClNO |
|---|---|
Molekulargewicht |
255.78 g/mol |
IUPAC-Name |
2-(diethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-5-15(6-2)12(4)14(16)13-9-7-11(3)8-10-13;/h7-10,12H,5-6H2,1-4H3;1H |
InChI-Schlüssel |
QAWPTXMKVSVMOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(C)C(=O)C1=CC=C(C=C1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B12356907.png)

![3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12356935.png)
![(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-3,4,4a,5,6,8-hexahydro-2H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B12356937.png)
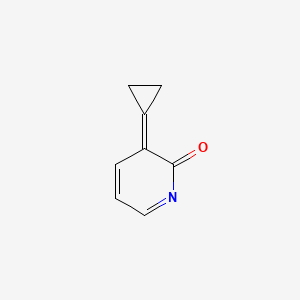
![7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one](/img/structure/B12356939.png)
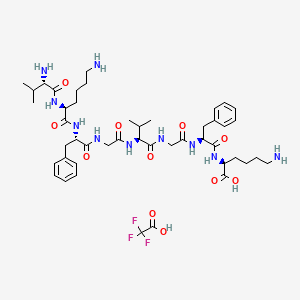
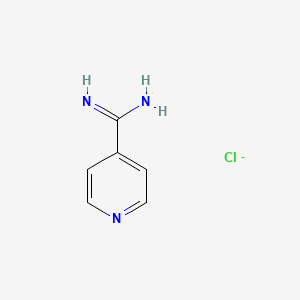
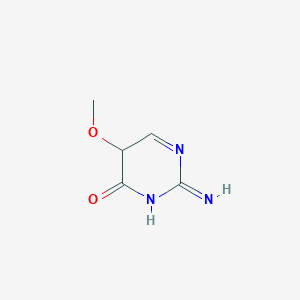

![6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B12356954.png)

